Unraveling the Molecular Mechanisms of TS 155-2: A Technical Guide
Unraveling the Molecular Mechanisms of TS 155-2: A Technical Guide
For Immediate Release
An In-depth Analysis of the Bioactive Macrolide TS 155-2 (JBIR-100) for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action for TS 155-2, a macrocyclic lactone also identified as JBIR-100. Drawing from the available scientific literature and patent information, this document details its molecular targets, signaling pathways, and biological effects, presenting quantitative data and experimental methodologies to support further research and development.
Executive Summary
TS 155-2 is a bioactive compound produced by Streptomyces species, structurally related to hygrolidin and considered a bafilomycin analogue.[1] Initial reports attributed its activity to the inhibition of thrombin-evoked calcium (Ca²⁺) entry into cells, suggesting potential hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory properties.[2][3][4] However, more recent investigations, particularly under its synonym JBIR-100, have identified a more specific mechanism: the inhibition of Vacuolar-type H⁺-ATPase (V-ATPase).[5] This dual-reported activity suggests either multiple cellular targets or a primary mechanism (V-ATPase inhibition) that leads to downstream effects on cellular ion homeostasis. This guide will explore both proposed mechanisms, with a primary focus on the more substantiated role of TS 155-2 as a V-ATPase inhibitor.
Primary Mechanism of Action: V-ATPase Inhibition
The most robust evidence points to TS 155-2 acting as a potent inhibitor of V-ATPase. V-ATPases are essential proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and synaptic vesicles. By inhibiting V-ATPase, TS 155-2 disrupts cellular pH homeostasis, which in turn interferes with critical cellular processes including autophagy, protein degradation, and membrane trafficking.
Inferred Molecular Interaction
As a bafilomycin analogue, TS 155-2 likely shares a similar binding mechanism to bafilomycin A1. Bafilomycin A1 inhibits V-ATPase by binding to the c-ring of the Vₒ domain, which is the proton-translocating portion of the enzyme complex embedded in the membrane. This binding provides a steric hindrance that blocks the rotation of the c-ring, thereby preventing proton translocation across the membrane. This leads to a failure in acidifying the lumen of organelles.
Biological Consequences of V-ATPase Inhibition
The inhibition of V-ATPase by TS 155-2 (as JBIR-100) has been shown to result in several significant downstream biological effects:
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Antimicrobial Activity: JBIR-100 exhibits antimicrobial activity, particularly against Gram-positive bacteria (Firmicutes), with Minimum Inhibitory Concentrations (MICs) as low as 4 µM. It is suggested that this activity stems from the perturbation of the bacterial cell membrane.
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Anticancer Activity: The compound has been reported to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231). This effect is linked to the induction of apoptosis and the inhibition of autophagy, a key cellular recycling process that cancer cells often exploit to survive.
Secondary/Reported Mechanism: Inhibition of Thrombin-Evoked Calcium Influx
The original patent and several supplier data sheets describe TS 155-2 as an inhibitor of calcium (Ca²⁺) entry into cells following stimulation by thrombin. Thrombin is a crucial enzyme in the coagulation cascade that also acts as a potent cell signaling molecule by activating Protease-Activated Receptors (PARs).
Thrombin Signaling Pathway
Thrombin binding to its receptor (e.g., PAR-1) on the cell surface initiates a signaling cascade. This involves the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol. This initial release is often followed by a sustained influx of extracellular Ca²⁺ through store-operated calcium entry (SOCE) channels in the plasma membrane. TS 155-2 is proposed to block this latter step of Ca²⁺ influx.
Quantitative Data
Detailed quantitative data for TS 155-2 is limited in publicly accessible literature. The most significant data comes from the characterization of JBIR-100's antimicrobial properties.
| Organism | Type | Minimum Inhibitory Concentration (MIC) (µM) |
| Bacillus sp. Al Hakam | Gram-positive Bacteria | 4 |
| Staphylococcus aureus USA300 | Gram-positive Bacteria | 4 |
| Bacillus subtilis ATCC 47096 | Gram-positive Bacteria | 8 |
| Enterococcus faecalis ATCC 29212 | Gram-positive Bacteria | 16 |
| Enterococcus faecium (VRE) | Gram-positive Bacteria | 16 |
| Escherichia coli ATCC 25922 | Gram-negative Bacteria | >128 |
| Pseudomonas aeruginosa PAO1 | Gram-negative Bacteria | >128 |
| Debaryomyces hansenii | Fungus | 32 |
| Candida albicans | Fungus | >128 |
| Saccharomyces cerevisiae | Fungus | >128 |
| Data sourced from Molloy et al. (2016) on JBIR-100. |
Experimental Protocols
Detailed, step-by-step experimental protocols for TS 155-2 are not available in the published literature. However, a summary of the methodology used to assess its effect on bacterial membrane potential is provided below as a reference.
Bacterial Membrane Potential Assay (as performed for JBIR-100)
This protocol provides a framework for assessing how the compound perturbs the cell membrane of Bacillus subtilis.
Objective: To determine if JBIR-100 causes depolarization of the bacterial cell membrane using a membrane potential-sensitive dye.
Methodology Summary:
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Culture Preparation: Bacillus subtilis is grown to mid-exponential phase in appropriate liquid media.
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Cell Preparation: Cells are harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., PBS).
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Dye Loading: The membrane potential-sensitive fluorescent dye 3,3′-diethyloxacarbocyanine iodide (DiOC₂(3)) is added to the cell suspension and incubated to allow for dye uptake.
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Compound Treatment: The cell suspension is treated with varying concentrations of JBIR-100 (or TS 155-2) dissolved in a vehicle like DMSO. A vehicle-only control is included.
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Fluorescence Measurement: The fluorescence intensity is measured immediately using a fluorometer or plate reader. A decrease in fluorescence intensity indicates membrane depolarization.
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Data Analysis: The change in fluorescence is measured over time and compared across different concentrations of the compound to determine if the effect is dose-dependent.
Conclusion and Future Directions
TS 155-2 (JBIR-100) is a promising bioactive macrolide with multifaceted biological activities. While initial reports highlighted its role in blocking thrombin-induced calcium influx, stronger evidence now points towards its function as a specific inhibitor of V-ATPase, similar to its analogue bafilomycin. This primary mechanism likely underlies its observed antimicrobial and anticancer effects by disrupting fundamental cellular processes like autophagy and pH homeostasis.
Significant gaps in knowledge remain. The definitive molecular target(s) and the potential interplay between V-ATPase inhibition and calcium signaling require further elucidation. Future research should focus on:
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Direct Binding Assays: To confirm the interaction between TS 155-2 and the V-ATPase complex and determine binding affinity.
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Enzymatic Assays: To quantify the inhibitory potency (e.g., IC₅₀) of TS 155-2 against purified V-ATPase.
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Calcium Flux Assays: To validate and quantify the inhibitory effect on thrombin-induced and other forms of calcium influx.
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In Vivo Studies: To evaluate the therapeutic potential and safety profile of TS 155-2 based on its mechanism of action.
The development of a more detailed understanding of TS 155-2's mechanism will be critical for its potential translation into a therapeutic agent.
